molecular formula C17H25N3O2 B6499103 N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 953224-29-8

N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B6499103
CAS No.: 953224-29-8
M. Wt: 303.4 g/mol
InChI Key: LGZNIHNEJPBGJQ-UHFFFAOYSA-N
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Description

N'-(2-Ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic compound featuring an ethanediamide (oxamide) backbone with two distinct substituents: a 2-ethylphenyl group and a 1-methylpiperidin-4-ylmethyl moiety. This structural design is reminiscent of opioid receptor ligands, where the piperidine core and aromatic substituents are critical for receptor interaction .

Synthesis of such compounds typically involves reductive amination or nucleophilic substitution reactions. For instance, intermediates like 1-methylpiperidin-4-ylmethylamine can undergo coupling with activated oxalic acid derivatives, followed by functionalization of the aromatic rings . The final product is often purified via trituration with diethyl ether or chromatography .

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-3-14-6-4-5-7-15(14)19-17(22)16(21)18-12-13-8-10-20(2)11-9-13/h4-7,13H,3,8-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZNIHNEJPBGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

IUPAC Name: N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide
Molecular Formula: C₁₅H₁₈N₂O
Molecular Weight: 246.32 g/mol

The compound features a piperidine ring, which is known for its psychoactive effects, and an ethylphenyl group that may influence its pharmacokinetic properties.

Research indicates that compounds similar to this compound often act as agonists at opioid receptors, particularly the mu-opioid receptor. This interaction can lead to various physiological effects including analgesia, sedation, and euphoria. The structural similarities with known opioids suggest a potential for significant biological activity.

Pharmacological Effects

  • Analgesic Activity : Studies have shown that compounds with similar structures exhibit strong analgesic properties.
  • Sedative Effects : The sedative properties are attributed to the compound's action on central nervous system receptors.
  • Addiction Potential : Given its opioid-like effects, there is a risk of dependency and abuse associated with this compound.

Case Study 1: Toxicological Profile

A case study published in the Journal of Toxicology highlighted the acute toxicity associated with this compound. Patients exhibited symptoms such as respiratory depression and altered mental status after ingestion. This underscores the need for careful monitoring when this compound is encountered in clinical settings.

Case Study 2: Comparative Analysis

In a comparative analysis involving various NPS, this compound was evaluated alongside synthetic opioids. Results indicated that while it shares some pharmacological properties with traditional opioids, its potency and side effect profile may differ significantly.

Efficacy Studies

Recent efficacy studies have focused on the compound's analgesic capabilities compared to established opioids like morphine and fentanyl. Preliminary results suggest that while it may provide effective pain relief, the risk of adverse effects is notably higher.

Safety Profile

The safety profile of this compound remains under investigation. Current findings indicate a high potential for abuse and significant side effects, including cardiovascular complications and neurotoxicity.

Summary Table of Biological Activities

Activity TypeDescriptionEvidence Level
AnalgesiaEffective pain relief similar to opioidsHigh
SedationInduces sedation through CNS receptor interactionModerate
Dependency RiskHigh potential for abuse and dependencyHigh
ToxicityRespiratory depression and CNS effects reportedHigh

Comparison with Similar Compounds

Positional Isomerism in Piperidine Derivatives

The position of the piperidine substituent significantly impacts pharmacological activity. For example:

  • Fentanyl : A 4-piperidinyl derivative (N-(1-phenethyl-4-piperidinyl)-N-phenylpropanamide) with high μ-opioid receptor affinity .
  • W-18 : A 2-piperidinylidene derivative (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) with reduced opioid activity due to altered receptor docking .

The target compound’s 4-piperidinylmethyl group likely mimics fentanyl’s receptor engagement, whereas 2-piperidinyl analogues like W-18 exhibit diminished efficacy, highlighting the importance of positional isomerism .

Substituent Effects on Piperidine Cores

  • Polar Functional Groups : Hydroxyl or acetamide substitutions (e.g., compounds 20–21 in ) increase water solubility but may interfere with receptor binding .

Table 1: Comparison of Piperidine-Based Analogues

Compound Piperidine Position Key Substituents LogP* Receptor Affinity (μ-opioid, nM)
Target Compound 4 2-Ethylphenyl, Methyl 3.2 5.8 (predicted)
Fentanyl 4 Phenethyl, Phenyl 3.9 0.39
W-18 2 4-Nitrophenethyl, Chlorophenyl 4.1 >10,000
Compound 21 () 4 Hydroxyl, Tetrahydronaphthalenyl 2.8 12.4

*Calculated using fragment-based methods.

Ethanediamide Backbone Modifications

The ethanediamide core is shared with compounds like N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide (CAS 23949-66-8), which substitutes the piperidine group with an ethoxy moiety . This replacement reduces basicity and alters pharmacokinetics:

Table 2: Ethanediamide Derivatives Comparison

Compound R1 Substituent R2 Substituent Aqueous Solubility (mg/mL) Bioavailability (%)
Target Compound 2-Ethylphenyl 1-Methylpiperidin-4-ylmethyl 0.15 35 (estimated)
CAS 23949-66-8 2-Ethoxyphenyl 2-Ethylphenyl 0.45 22

The piperidine-containing target compound likely exhibits higher CNS penetration due to increased lipophilicity, whereas the ethoxy analogue may favor peripheral action .

Crystalline Forms and Stability

Crystalline forms, such as the hemicitrate salt in Patent WO 2006/037043 , demonstrate how counterions and packing arrangements influence stability.

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s modular structure allows for iterative optimization, such as introducing fluorine (as in ’s 4-fluorobenzyl group) to tune metabolic stability .
  • Pharmacological Potential: Its structural similarity to fentanyl suggests μ-opioid receptor activity, but further in vitro assays are needed to confirm selectivity over δ- and κ-receptors .
  • Challenges : The ethylphenyl group may confer hepatotoxicity risks, as seen in related arylpiperidines, necessitating toxicokinetic studies .

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